molecular formula C10H13BrN2O2 B8355058 Ethyl 2((5-bromopyridin-2-yl)methylamino)acetate

Ethyl 2((5-bromopyridin-2-yl)methylamino)acetate

Cat. No. B8355058
M. Wt: 273.13 g/mol
InChI Key: SGLQVNLSBDGXCS-UHFFFAOYSA-N
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Patent
US08507521B2

Procedure details

Glycine ethyl ester hydrochloride (9C2) (161 mmol, 22.51 g) was dried under vacuum then dissolved in methanol (200 ml). Triethylamine (137 mmol, 13.87 g) was added with stirring and the resulting solution was added dropwise to a solution of 5-bromo-2-formylpyridine (9B1) (81 mmol, 15 g) in methanol (200 ml) under nitrogen. After 30 min, sodium triacetoxyborohydride (194 mmol, 41.0 g) was added portionwise over 30 min and the reaction was then stirred at room temperature under nitrogen overnight. The reaction was quenched with saturated sodium bicarbonate solution and extracted three times with DCM. The combined organic layers were washed with water, brine and dried using a hydrophobic frit, then concentrated under reduced pressure. The reside was purified on silica eluting with heptane/EtOAc/EtOH 8/1.6/0.4 to 5/4/1 to give ethyl 2-((5-bromopyridin-2-yl)methylamino)acetate (9J1) 11.4 g (51.6%); 1H NMR (400 MHz, CDCl3) 8.61 (s, 1H) 7.78 (d, 1H) 7.27 (d, 1H) 4.20 (q, 2H) 3.91 (s, 2H) 3.46 (s, 2H) 2.31 (bs, 1H) 1.27 (t, 3H).
Quantity
22.51 g
Type
reactant
Reaction Step One
Quantity
13.87 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
41 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].C(N(CC)CC)C.[Br:16][C:17]1[CH:18]=[CH:19][C:20]([CH:23]=O)=[N:21][CH:22]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CO>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([CH2:23][NH:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])=[N:21][CH:22]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
22.51 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Two
Name
Quantity
13.87 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was then stirred at room temperature under nitrogen overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reside was purified on silica eluting with heptane/EtOAc/EtOH 8/1.6/0.4 to 5/4/1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CNCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 51.6%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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